molecular formula C10H8BrFO B8218689 8-Bromo-5-fluoro-3,4-dihydronaphthalen-1(2H)-one

8-Bromo-5-fluoro-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B8218689
M. Wt: 243.07 g/mol
InChI Key: HHFBDRUPPURJPW-UHFFFAOYSA-N
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Description

8-Bromo-5-fluoro-3,4-dihydronaphthalen-1(2H)-one is a useful research compound. Its molecular formula is C10H8BrFO and its molecular weight is 243.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Design and Synthesis of Potential Agonists : The compound was utilized in the design and synthesis of potential pan-RAR (retinoic acid receptor) agonists, demonstrating its role as a building block in medicinal chemistry. Compounds were synthesized from a commercially available precursor, which included derivatization and multiple reaction steps (Das, Tang, & Evans, 2012).

  • Use in Organic Synthesis : It served as a precursor in the efficient alpha-phenylation of ketones and esters. This research highlights its utility in organic synthesis, particularly in forming carbon-carbon bonds (Ooi, Goto, & Maruoka, 2003).

  • Intermediate in Biological Compound Synthesis : It acted as an important intermediate for synthesizing biologically active compounds, showcasing its significance in pharmaceutical research (Wang et al., 2016).

  • Enantioenriched Derivatives Synthesis : The compound was used in creating enantioenriched derivatives, illustrating its application in stereoselective synthesis, which is crucial in developing drugs with specific chiral properties (Lázaro et al., 2016).

  • Synthesis of Novel Compounds : It was a key component in synthesizing novel chemical entities, such as substituted 3,4-dihydronaphthalen-1(2H)-ones, underlining its versatility in organic chemistry (Liu et al., 2012).

Biomedical Research

  • Antimicrobial Activities : Derivatives of the compound were evaluated for their antimicrobial activities, indicating its potential use in developing new antibacterial agents (Khan, 2017).

  • Anti-inflammatory Activities : Fluorine-substituted derivatives exhibited significant anti-inflammatory effects, suggesting the compound's role in creating therapeutic agents (Sun et al., 2019).

Properties

IUPAC Name

8-bromo-5-fluoro-3,4-dihydro-2H-naphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrFO/c11-7-4-5-8(12)6-2-1-3-9(13)10(6)7/h4-5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHFBDRUPPURJPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2C(=O)C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Bromo-5-fluoro-3,4-dihydronaphthalen-1(2H)-one
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8-Bromo-5-fluoro-3,4-dihydronaphthalen-1(2H)-one
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8-Bromo-5-fluoro-3,4-dihydronaphthalen-1(2H)-one
Reactant of Route 6
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.